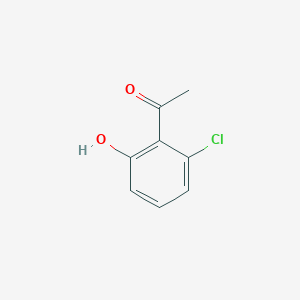

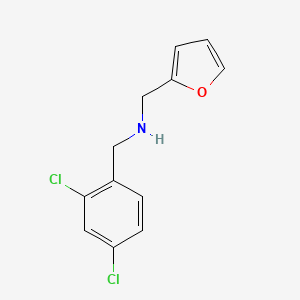

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

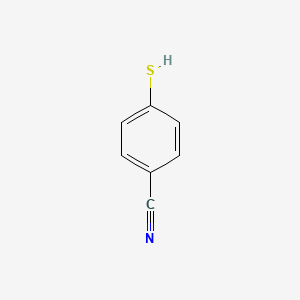

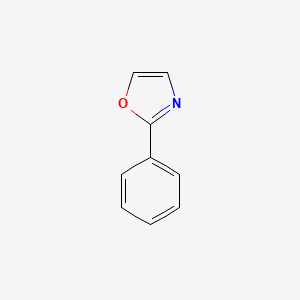

2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine (DCFMA) is an organic compound that is used in a variety of scientific research applications. It is a member of the class of compounds known as substituted furans, which are characterized by their ability to undergo a variety of reactions to form a wide range of products. DCFMA has been studied extensively and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Novel Enantioselective Synthesis

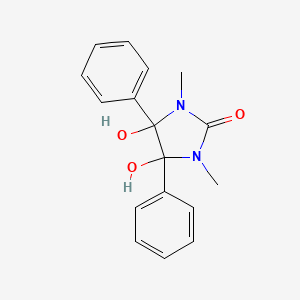

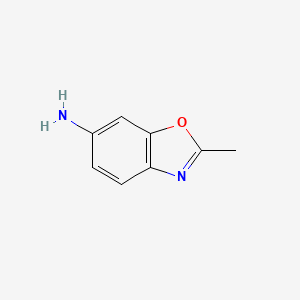

A novel enantioselective synthesis method for furan-2-yl amines and amino acids has been developed, leveraging the oxazaborolidine-catalyzed enantioselective reduction. This process demonstrates the precise control over the chirality of furan-2-yl amines, which is essential for synthesizing biologically active compounds (Demir et al., 2003).

Transformation into Oxazinone and Pyrimidinone

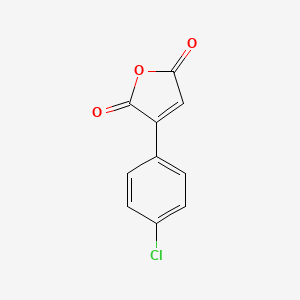

Research has shown the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, offering a pathway to synthesize these heterocycles from furan derivatives. The structural elucidation of these compounds extends the application of furan-2-ylmethyl-amine in synthesizing diverse heterocyclic compounds (Hashem et al., 2017).

Iron-Catalyzed Direct Amination

An iron-catalyzed methodology has been developed for the direct amination of benzyl alcohols with amines, including furan-2-ylmethyl-amine derivatives. This sustainable catalytic approach provides a versatile method for synthesizing benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).

Polymeric Applications

The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones showcases the application of furan derivatives in material science. These polymers exhibit electrochemical activity, underscoring the potential of furan-2-ylmethyl-amine derivatives in developing advanced materials (Baldwin et al., 2008).

Microwave-Assisted Synthesis

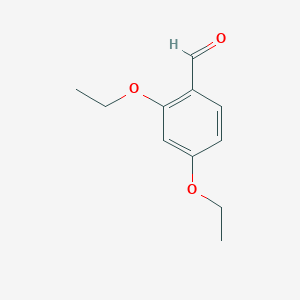

A novel microwave-assisted method for synthesizing ester and amide derivatives containing furan rings has been developed. This approach demonstrates the utility of furan-2-ylmethyl-amine in creating furfural derivatives under mild conditions, expanding its application in organic synthesis (Janczewski et al., 2021).

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11/h1-6,15H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFILWUATHTGTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.